molecular formula C22H28N4O2 B607853 EPZ015866

EPZ015866

Cat. No.: B607853
M. Wt: 380.5 g/mol
InChI Key: TWKYXZSXXXKKJU-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

GSK591 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of GSK591 involves scaling up the laboratory synthesis process while ensuring high yield and purity. This is achieved through optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like high-performance liquid chromatography (HPLC) and crystallization .

Chemical Reactions Analysis

Mechanism of Action

EPZ015866 inhibits PRMT5 through:

  • Substrate-Binding Pocket Interaction : Binds competitively to PRMT5’s active site, blocking symmetric dimethylarginine (SDMA) formation on histones (e.g., SmD3me2s) .

  • Cation–π Interactions : Stabilized by tetrahydroisoquinoline (THIQ) motifs with cofactor S-adenosylmethionine (SAM) .

  • pH Stability : Maintains activity across physiological pH ranges, enabling robust enzymatic inhibition .

Key Metrics :

ParameterValueSource
PRMT5 IC504 nM
Selectivity (vs PRMT6)>100-fold
Microsomal StabilityCLhep ≤50% blood flow

Reaction Selectivity and Off-Target Effects

This compound exhibits exceptional selectivity due to:

  • Hydrogen-Bonding Networks : Interaction with Phe577 carbonyl and Asn140 residues in PRMT5, absent in other methyltransferases .

  • Minimal Off-Target Activity : Evaluated against 20+ protein methyltransferases (PMTs), showing <10% inhibition at 10 μM .

Comparative Analysis :

CompoundTargetIC50 (nM)Key Limitation
This compoundPRMT54None (gold standard)
EPZ015666PRMT522Higher hepatic clearance
GSK3326595PRMT520Broader off-target effects
LY-283PRMT615Limited anticancer efficacy

In Vitro and In Vivo Reactivity

  • Cellular Uptake : Alters PRMT5 localization, reducing nuclear SDMA levels by >90% in Z-138 lymphoma cells .

  • Gene Expression Modulation : Downregulates MYC and CDKN2B pathways, inducing apoptosis .

  • Pharmacokinetics : Oral bioavailability of 30% in mice, with sustained unbound plasma concentrations above IC90 for 12 hours post-100 mg/kg dosing .

Interaction with Co-Substrates

Molecular dynamics simulations reveal:

  • SAM Cofactor Retention : this compound binding does not displace SAM, enabling noncompetitive inhibition .

  • Conformational Flexibility : Adaptive binding to PRMT5:MEP50 complex stabilizes inactive enzyme states .

Stability Under Physiological Conditions

  • Thermal Stability : Melting point >200°C, suitable for long-term storage.

  • Solubility : LogD = 2.5, ensuring balanced hydrophobicity for cellular penetration .

Scientific Research Applications

Antitumor Activity

Numerous studies have demonstrated the antitumor properties of EPZ015866, particularly against hematological malignancies:

  • Mantle Cell Lymphoma : this compound has shown significant antiproliferative effects in mantle cell lymphoma cell lines and xenograft models. The compound effectively inhibited tumor growth and induced apoptosis in these models .
  • T-cell Lymphomas : Research indicated that this compound could block HTLV-1-mediated T-cell immortalization in vitro. This suggests that PRMT5's enzymatic activity is essential for the survival of HTLV-1 transformed cells, making this compound a potential therapeutic agent against such malignancies .

Table 1: Summary of Antitumor Activity Studies

Cancer Type Model Effect Observed Reference
Mantle Cell LymphomaCell lines & xenograftsSignificant tumor growth inhibition
T-cell LymphomasIn vitro assaysInduction of apoptosis

Neuroprotection

Recent studies have also explored the neuroprotective effects of this compound in models of ischemic injury. In a mouse model subjected to middle cerebral artery occlusion (MCAO), treatment with this compound resulted in reduced infarct volumes and improved neurological outcomes. This indicates that inhibiting PRMT5 may offer a novel approach to mitigating neuronal damage following ischemic events .

Table 2: Neuroprotective Effects in Ischemic Injury Models

Parameter Control Group This compound Treatment Outcome
Infarct VolumeHighSignificantly reducedImproved recovery
Neurological Deficit ScoreHighSignificantly improvedEnhanced function

Pharmacokinetics and Selectivity

This compound has been characterized for its pharmacokinetic properties, demonstrating favorable absorption and distribution profiles. It maintains low plasma clearance rates and exhibits high oral bioavailability, making it suitable for further development as an in vivo tool compound . Importantly, it shows excellent selectivity against other protein methyltransferases, reducing the likelihood of off-target effects .

Case Studies and Clinical Implications

The potential clinical applications of this compound are underscored by several case studies:

  • Combination Therapies : In preclinical settings, combining this compound with other therapeutic agents has shown enhanced efficacy against resistant cancer cell lines. This synergistic effect highlights the compound's potential role in combination therapies for more effective cancer treatment .
  • Targeting Specific Pathways : Studies have indicated that PRMT5 inhibition can sensitize certain cancer cells to other treatments by modulating pathways associated with cell survival and proliferation .

Table 3: Clinical Relevance and Future Directions

Study Focus Findings Implications for Therapy
Combination TherapiesEnhanced efficacyPotential for multi-drug regimens
Sensitization MechanismsIncreased vulnerabilityTargeted treatment strategies

Mechanism of Action

GSK591 exerts its effects by inhibiting the activity of PRMT5. PRMT5 catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, which is crucial for various cellular processes. By inhibiting PRMT5, GSK591 disrupts these processes, leading to changes in gene expression, signal transduction, and DNA repair. The molecular targets and pathways involved include histone H4, SmD3, and various other proteins that interact with PRMT5 .

Comparison with Similar Compounds

GSK591 is compared with other PRMT5 inhibitors, such as:

GSK591 is unique due to its high selectivity and potency in inhibiting PRMT5, making it a valuable tool for studying the biological functions of PRMT5 and its potential therapeutic applications .

Biological Activity

EPZ015866, also known as GSK3203591, is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound is part of a broader class of methyltransferase inhibitors that have gained attention for their potential therapeutic applications in cancer and other diseases. The biological activity of this compound has been investigated in various studies, highlighting its role in inhibiting PRMT5-mediated arginine methylation and its implications in cancer cell proliferation.

PRMT5 and its Role

PRMT5 is an enzyme that catalyzes the methylation of arginine residues on proteins, which is crucial for various cellular processes including gene expression, signal transduction, and cell differentiation. Dysregulation of PRMT5 activity has been linked to several cancers, making it a target for therapeutic intervention.

Inhibition by this compound

This compound selectively targets the substrate-binding pocket of PRMT5, effectively blocking its methyltransferase activity. This inhibition leads to reduced levels of histone arginine methylation, which can disrupt oncogenic signaling pathways in cancer cells.

In Vitro Studies

In vitro studies have demonstrated the potency of this compound against various cancer cell lines. Notably, it has shown significant growth inhibition in mantle cell lymphoma (MCL) and adult T-cell leukemia/lymphoma (ATL) models.

Table 1: Inhibition Data for this compound Compared to Other Inhibitors

Cell LineThis compound (μM)CMP5 (μM)HLCL61 (μM)Tax Positive
Jurkat>10071.722.72-
MOLT4>10092.9713.06-
MKB1>10032.517.6-
MT2>10021.653.09+
HUT102>1009.496.95+
KOB>1003.985.52+
SU9T-01>1009.13.23+
KK1>10014.075.7-
SO4>1009.455.57-
ED>10010.817.58-

The data indicates that while this compound is effective at high concentrations, it does not achieve significant inhibition at lower doses compared to other inhibitors like CMP5 and HLCL61 .

In Vivo Studies

This compound has also been evaluated in vivo for its pharmacokinetic properties and therapeutic efficacy in animal models. The compound demonstrated moderate to high plasma clearance rates and varied oral bioavailability, which are critical factors for its potential clinical application.

Key Findings from In Vivo Studies

  • Plasma Protein Binding : Approximately 30% in mouse plasma.
  • Unbound Plasma Concentration : At a dose of 100 mg/kg, the unbound plasma concentration exceeded the IC90 for methyl mark inhibition for a duration of up to 12 hours.
  • Antiproliferative Activity : Effective against Z-138 mantle cell lymphoma cell line with sustained action .

Case Study: Mantle Cell Lymphoma

In a study focusing on mantle cell lymphoma, this compound was administered to evaluate its impact on tumor growth and survival rates in mice models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions.

Case Study: Adult T-Cell Leukemia/Lymphoma

Another case study examined the effects of this compound on adult T-cell leukemia/lymphoma (ATL). Despite high concentrations being used, the compound's effectiveness varied across different ATL cell lines, indicating the need for further optimization or combination therapies to enhance its efficacy .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of EPZ015866, and how does it inhibit PRMT5?

this compound is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), binding competitively to its S-adenosylmethionine (SAM) cofactor site. Its IC50 value for PRMT5 inhibition is 4 nM, with >1,000-fold selectivity over other methyltransferases like PRMT1 and PRMT4 . To confirm its mechanism, researchers can perform SAM-competitive binding assays, PRMT5 enzymatic activity assays, or genetic knockdown experiments to correlate PRMT5 suppression with phenotypic outcomes.

Q. What cellular processes are most commonly studied using this compound?

this compound is widely used to investigate PRMT5-dependent processes such as spliceosome regulation, cancer cell proliferation, and osteoclast differentiation. For example, it reduces NF-κB nuclear translocation by inhibiting PRMT5-mediated methylation of p65, as demonstrated via fluorescence microscopy and Western blot analysis in osteoclast precursor cells . Researchers should validate target engagement using methods like immunofluorescence for subcellular protein localization (e.g., p65 in cytoplasm vs. nucleus) .

Q. How can researchers assess the selectivity of this compound across methyltransferases?

Selectivity profiling involves enzymatic assays against a panel of methyltransferases (e.g., PRMT1, PRMT4, PRMT6) under standardized conditions. For instance, this compound shows minimal inhibition of PRMT1 (IC50 >10,000 nM) compared to PRMT5 (IC50 = 4 nM) . Secondary validation via CRISPR-mediated PRMT5 knockout can confirm on-target effects, ensuring observed phenotypes are PRMT5-specific .

Advanced Research Questions

Q. How should experiments be designed to evaluate this compound’s impact on NF-κB signaling pathways?

  • Experimental Design :

  • Use fluorescence microscopy to track p65 nuclear translocation (e.g., merge DAPI-stained nuclei with p65 immunofluorescence) .
  • Quantify nuclear vs. cytoplasmic p65 using image analysis software (e.g., ImageJ) and validate via Western blot for nuclear/cytoplasmic fractionation .
  • Include controls for nonspecific effects (e.g., PRMT5 knockout cells or inactive this compound analogs).
    • Data Interpretation :
      A ≥50% reduction in nuclear p65 (as seen in this compound-treated cells vs. controls) indicates PRMT5-dependent NF-κB suppression. Ensure statistical power by repeating experiments ≥3 times .

Q. How can contradictory efficacy data for this compound across cell lines be resolved?

Contradictions may arise from differences in PRMT5 expression levels, SAM cofactor availability, or compensatory methyltransferases. To address this:

  • Perform dose-response curves (e.g., 1–1,000 nM this compound) to identify IC50 variability.
  • Measure PRMT5 mRNA/protein levels via qPCR/Western blot in each cell line .
  • Use metabolomics to assess intracellular SAM levels, as low SAM may reduce this compound’s competitive binding efficiency .

Q. What methodological considerations are critical for in vivo studies with this compound?

  • Pharmacokinetics : Monitor plasma half-life and tissue distribution (e.g., LC-MS/MS quantification). This compound’s solubility and blood-brain barrier penetration may require formulation optimization .
  • Dosing : Use preclinical models (e.g., xenografts) to establish maximum tolerated dose (MTD) and pharmacodynamic markers (e.g., PRMT5 substrate methylation in tumor biopsies) .
  • Controls : Include vehicle-treated cohorts and PRMT5-deficient models to distinguish on-target vs. off-target effects .

Q. Data Analysis and Reproducibility

Q. How should researchers handle raw data from this compound experiments to ensure reproducibility?

  • Data Storage : Preserve raw microscopy images, Western blot membranes, and instrument output files (e.g., plate reader data) in standardized formats (TIFF, .csv) .
  • Metadata : Document experimental conditions (e.g., this compound lot number, cell passage number, incubation time) to minimize batch effects .
  • Statistical Methods : Use ANOVA for multi-group comparisons (e.g., p65 nuclear localization across treatment groups) and report effect sizes with 95% confidence intervals .

Q. What strategies can mitigate bias in this compound studies?

  • Blinding : Assign treatment groups randomly and analyze data blinded to conditions.
  • Replication : Independent validation by a second lab member or external collaborator .
  • Negative Controls : Include inactive analogs (e.g., EPZ015666) to rule out nonspecific effects .

Q. Ethical and Reporting Standards

Q. How should this compound research align with ethical guidelines for chemical studies?

  • Safety Protocols : Follow institutional biosafety guidelines for handling this compound (e.g., PPE, waste disposal).
  • Data Transparency : Publish negative results (e.g., lack of efficacy in certain models) to avoid publication bias .
  • Citation Practices : Cite primary literature for this compound’s synthesis and characterization, avoiding non-peer-reviewed sources .

Properties

IUPAC Name

2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKYXZSXXXKKJU-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.